(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of (R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-triazolo[1,5-A]pyrazine hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The base structure consists of a fused triazolo-pyrazine bicyclic system, specifically incorporating a triazole ring fused to a pyrazine core through a [1,5-A] bridging pattern. The tetrahydro designation indicates the saturation of positions 4, 5, 6, and 7 within the pyrazine ring, creating a partially reduced heterocyclic framework.
The molecular formula for the parent triazolopyrazine core structure is documented as C₅H₈N₄, with a molecular weight of 124.14 grams per mole. The specific compound under examination incorporates a 4-bromobenzyl substituent at the 6-position, significantly expanding the molecular framework and introducing halogen functionality. The stereochemical designation (R) indicates the absolute configuration at the chiral center, determined according to Cahn-Ingold-Prelog priority rules. The hydrochloride salt formation represents a common pharmaceutical strategy for enhancing compound stability and solubility characteristics.
Structural identification of related tetrahydrotriazolopyrazine compounds has been accomplished through comprehensive spectroscopic analysis. Nuclear magnetic resonance spectroscopy data for similar structures reveals characteristic chemical shift patterns, with proton signals appearing in distinct regions corresponding to the heterocyclic framework and substituent groups. The fused ring system creates a rigid molecular scaffold that constrains conformational flexibility, potentially contributing to enhanced binding selectivity in biological systems.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|
| Base Triazolopyrazine Core | C₅H₈N₄ | 124.14 | Fused heterocyclic system |
| 4-Bromobenzyl Group | C₇H₆Br | 185.03 | Halogenated aromatic substituent |
| Hydrochloride Salt | HCl | 36.46 | Pharmaceutical salt form |
Historical Context in Heterocyclic Chemistry
The development of triazolopyrazine chemistry emerged from broader advances in heterocyclic synthesis during the late twentieth century. The fundamental 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine scaffold was first documented with Chemical Abstracts Service registration number 123291-54-3, establishing its position within the chemical literature. Early synthetic approaches focused on establishing reliable methodologies for constructing the fused ring system through cyclization reactions involving appropriately functionalized precursors.
Historical synthetic strategies for triazolopyrazine construction have evolved to encompass diverse approaches, including tandem cyclization reactions and multicomponent synthesis protocols. Recent developments have introduced sophisticated methods such as the Ugi-Huisgen reaction sequence, which enables simultaneous formation of both triazole and pyrazine rings through carefully orchestrated cascade processes. These advances have significantly expanded access to structurally diverse triazolopyrazine derivatives, facilitating systematic structure-activity relationship investigations.
The recognition of triazolopyrazine biological activity emerged through systematic screening programs conducted by pharmaceutical research organizations. Early studies identified compounds within this structural class as potential therapeutic agents, leading to intensive medicinal chemistry optimization efforts. The introduction of stereochemical control in triazolopyrazine synthesis represents a more recent development, reflecting growing appreciation for the impact of molecular chirality on biological activity profiles.
Contemporary synthetic methodologies have achieved remarkable sophistication in triazolopyrazine construction. Advanced protocols now enable precise control over substitution patterns and stereochemical outcomes, facilitating access to complex derivatives such as the title compound. The development of enantioselective synthetic routes has proven particularly valuable for accessing optically pure materials required for detailed biological evaluation.
Position Within Triazolopyrazine Derivative Classifications
Triazolopyrazine derivatives encompass a broad structural family characterized by diverse substitution patterns and ring fusion geometries. The compound under examination belongs specifically to the triazolo[1,5-a]pyrazine subclass, distinguished by the particular fusion pattern between the triazole and pyrazine rings. This classification system reflects fundamental differences in electronic structure and conformational properties compared to alternative fusion patterns such as triazolo[4,3-a]pyrazine derivatives.
The 4,5,6,7-tetrahydro substitution pattern represents partial saturation of the pyrazine ring, creating distinct pharmacophoric properties compared to fully aromatic analogues. Related compounds within this structural class include 3-trifluoromethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, which serves as an important pharmaceutical intermediate in the synthesis of sitagliptin, an oral hypoglycemic agent used in type 2 diabetes treatment. The systematic variation of substituent groups and fusion patterns has enabled detailed exploration of structure-activity relationships within this compound family.
Biological activity profiles vary significantly across different triazolopyrazine structural classes. Research has documented that compounds similar to the title compound exhibit significant biological activity against various targets, including those involved in cancer progression and neurological disorders. The presence of halogen substituents, such as the bromine atom in the 4-bromobenzyl group, frequently enhances reactivity and binding affinity toward biological targets through halogen bonding interactions and electronic effects.
The chiral nature of (R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-triazolo[1,5-A]pyrazine hydrochloride places it within a specialized subset of triazolopyrazine derivatives where stereochemical considerations become paramount. Chirality introduction through benzyl substitution at the 6-position creates opportunities for enantioselective biological interactions, potentially leading to improved therapeutic profiles compared to racemic mixtures or alternative substitution patterns.
Propriétés
IUPAC Name |
(6R)-6-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4.ClH/c13-10-3-1-9(2-4-10)5-11-8-17-12(6-14-11)7-15-16-17;/h1-4,7,11,14H,5-6,8H2;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPMGKCPZXCEMP-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CN=NN21)CC3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CN=NN21)CC3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride (CAS Number: 1212331-40-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy, antibacterial properties, and mechanisms of action.
Chemical Structure
The chemical structure of this compound is characterized by a tetrahydrotriazole ring fused to a pyrazine moiety with a bromobenzyl substituent. This unique structure contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising antiproliferative effects against various cancer cell lines.
- Antibacterial Properties : It exhibits moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.
- Modulation of Sigma Receptors : It acts as a modulator of sigma receptors and shows potential as a β-secretase inhibitor for Alzheimer's disease therapy.
Anticancer Activity
Research indicates that compounds related to triazolo[1,5-a]pyrazines demonstrate significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines.
- IC50 Values : Some derivatives exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects. For example, derivatives similar to this compound showed IC50 values of 0.83 ± 0.07 μM for A549 cells and lower for MCF-7 cells .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed using the microbroth dilution method:
- Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values comparable to standard antibiotics like ampicillin.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : It acts as a β-secretase inhibitor which is crucial for reducing amyloid-beta production in Alzheimer's disease.
- Sigma Receptor Modulation : Its interaction with sigma receptors may contribute to its anticancer effects by influencing cell signaling pathways.
Case Studies
Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:
-
Case Study on Anticancer Properties :
- A study involving a derivative similar to this compound reported significant tumor reduction in xenograft models.
-
Case Study on Antibacterial Effects :
- Another study highlighted the effectiveness of triazole derivatives against multidrug-resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Key Observations :
- The triazole ring regioisomerism ([1,2,3] vs. [1,2,4]) significantly impacts electronic properties and binding interactions .
- Substitutions (e.g., 4-bromobenzyl vs. methanol) alter lipophilicity and target selectivity. The bromine atom in the target compound may enhance halogen bonding with biological targets .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for in vivo studies . Neutral analogs (e.g., CAS 233278-56-3) may require co-solvents .
- Stability : Bromine substituents can increase metabolic stability but may pose toxicity risks .
- Melting Points: Limited data, but oxazolo-pyridine derivatives (e.g., mp 136°C ) suggest higher thermal stability than fused triazolo-pyrazines.
Méthodes De Préparation
Formation of the Triazolo[1,5-a]pyrazine Core
- Starting from pyrazine derivatives, hydrazine hydrate is reacted under controlled temperature (around 20–60 °C) to form hydrazide intermediates.
- Cyclization is induced by reagents such as phosphorus oxychloride or trifluoroacetic anhydride, sometimes in the presence of acid catalysts like methanesulfonic acid.
- Reaction temperatures vary from low (0 °C) to reflux conditions (up to 110 °C) depending on the step, with reaction times ranging from several hours to multiple days for complete conversion.
- The cyclization yields the triazolo-pyrazine scaffold, often confirmed by spectroscopic methods (NMR, MS).
Introduction of the 4-Bromobenzyl Group
- The 4-bromobenzyl substituent is typically introduced via nucleophilic substitution or reductive amination.
- For reductive amination, the intermediate amine reacts with 4-bromobenzaldehyde in the presence of acid catalysts (e.g., acetic acid) to form an imine intermediate.
- Reduction of the imine to the corresponding amine is achieved using mild reducing agents such as sodium cyanoborohydride (NaBH3CN).
- Solvents like methanol are commonly used to facilitate these reactions.
Formation of the Hydrochloride Salt
- The free base of the triazolo-pyrazine derivative is treated with hydrochloric acid in ethanol or other suitable solvents.
- The mixture is stirred at room temperature or cooled to 0 °C or below to precipitate the hydrochloride salt.
- The solid is filtered, washed with cold ethanol or ether, and dried under reduced pressure to constant weight.
- This step enhances the compound's purity, stability, and ease of handling.
Detailed Example of a Related Preparation Route
| Step | Reagents & Conditions | Description | Outcome & Purity |
|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate (35%), 2-chloropyrazine, 60 °C, 15 h | Formation of hydrazide intermediate | Intermediate isolated with ~93% HPLC purity |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, 50–110 °C, 42–60 h reflux | Cyclization to triazolo-pyrazine scaffold | Product purified by silica gel chromatography, ~99% purity |
| 3 | Palladium on carbon (10%), ethanol, hydrogen (4 bar), 23–25 °C, 4.5 h | Hydrogenation to reduce intermediates | High purity intermediate for salt formation |
| 4 | Ethanol solution of HCl, 0–25 °C, stirring overnight at -15 °C | Formation of hydrochloride salt | Final product as white crystals, >99% purity |
Note: This example is adapted from a patent describing synthesis of related triazolo-pyrazine hydrochlorides and serves as a close analog for the target compound preparation.
Analytical and Purification Techniques
- HPLC is used extensively to monitor purity at each stage, with target purities above 93% for intermediates and above 99% for final products.
- Melting point determination and NMR spectroscopy (especially ^1H NMR) confirm structural integrity.
- Mass spectrometry provides molecular weight confirmation.
- Purification often involves silica gel column chromatography and recrystallization from solvents like ethanol, MTBE (methyl tert-butyl ether), or dichloromethane.
Comparative Notes on Preparation Methods
| Aspect | Hydrazine-Based Cyclization Route | Reductive Amination Route | Salt Formation |
|---|---|---|---|
| Starting Materials | 2-chloropyrazine, hydrazine hydrate | Triazolo-pyrazine amine intermediate, 4-bromobenzaldehyde | Free base, HCl in ethanol |
| Reaction Conditions | Moderate heating (50–110 °C), acid catalysis | Room temperature to mild heating, acid catalyst, NaBH3CN reducing agent | Cooling to 0 to -15 °C, stirring overnight |
| Purification | Filtration, silica gel chromatography | Filtration, washing with cold solvents | Crystallization, drying under vacuum |
| Byproducts | Minimal with controlled pH and temperature | Water from imine formation, controlled by reaction conditions | None significant |
Summary of Research Findings
- The preparation of (R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrazine hydrochloride is best achieved through a multi-step synthetic route involving hydrazine-mediated cyclization to build the triazolo-pyrazine core, followed by selective introduction of the 4-bromobenzyl substituent via reductive amination.
- The hydrochloride salt formation step is critical for isolating a stable, pure crystalline compound suitable for pharmaceutical applications.
- Reaction parameters such as temperature, pH, and reaction time are carefully controlled to minimize side reactions and maximize yield.
- Purification through chromatography and recrystallization ensures high purity (>99%) of the final product.
- These methods are scalable and align with industrial production requirements, as demonstrated in patent literature.
Q & A
Q. What are the most efficient synthetic routes to (R)-6-(4-bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride?
Methodological Answer: The synthesis of this compound relies on modular strategies to construct the fused triazole-pyrazine core. Key approaches include:
- Tandem Ugi–Huisgen Reactions : Combines Ugi multicomponent reactions with Huisgen cycloadditions to build the bicyclic scaffold in a single pot .
- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Enables regioselective 1,2,3-triazole formation, followed by cyclization (e.g., 6-exo cyclization) to form the tetrahydro-pyrazine ring .
- One-Pot Synthesis from Ynones and Amino Azides : Shin et al. demonstrated a streamlined method using ynones and amino azides, avoiding chromatographic purification .
- Three-Step Regioselective Synthesis : Starting from amines and α-amino acids, this method employs a constrained intramolecular "click" reaction .
Table 1: Comparison of Synthetic Methods
Q. How does the 4-bromobenzyl substituent influence the compound’s biological activity?
Methodological Answer: The 4-bromobenzyl group enhances lipophilicity and target engagement. For example:
- Sigma Receptor Modulation : The bromine atom increases binding affinity to sigma receptors, which are implicated in neurological disorders .
- BACE1 Inhibition : The bulky benzyl group may sterically hinder β-secretase active sites, critical for Alzheimer’s therapy .
- Antitumor Activity : Bromine’s electron-withdrawing effects stabilize interactions with DNA or enzyme targets (e.g., Cyp8b1 inhibitors for diabetes) . To validate substituent effects, researchers should perform structure-activity relationship (SAR) studies using analogues with halogens or methyl groups.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of triazole formation and stereochemistry of the (R)-configured benzyl group .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity, especially for hydrochloride salts.
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in crystalline forms .
- IR Spectroscopy : Identifies C-Br stretches (~550–600 cm) and NH/Cl vibrations in the hydrochloride salt .
Q. Which biological targets are most associated with this compound?
Methodological Answer: Preclinical studies highlight multiple targets:
- Sigma Receptors : Modulates neuroprotection and antipsychotic pathways .
- β-Secretase (BACE1) : Reduces amyloid-beta plaques in Alzheimer’s models .
- Cyp8b1 : Regulates bile acid synthesis, relevant for diabetes and metabolic disorders .
- Antiviral Targets : Inhibits hepatitis B viral replication via undefined mechanisms . Target prioritization requires in vitro enzymatic assays (e.g., FRET for BACE1) and in vivo efficacy models.
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data for triazolopyrazine derivatives?
Methodological Answer: Conflicting SAR often arises from off-target effects or variable assay conditions. Strategies include:
- Orthogonal Assays : Compare results across biochemical (e.g., enzyme inhibition), cellular (e.g., cytotoxicity), and biophysical (e.g., SPR binding) assays .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies in binding affinities .
- Metabolite Profiling : Identify active metabolites that may contribute to observed activity . Example: A derivative showing poor in vitro BACE1 inhibition but strong in vivo efficacy may undergo metabolic activation.
Q. What strategies optimize selectivity for sigma receptors over BACE1?
Methodological Answer:
- Pharmacophore Hybridization : Introduce substituents that sterically block BACE1’s catalytic aspartates while retaining sigma receptor complementarity .
- Fragment-Based Design : Use X-ray co-crystal structures to guide modifications at the triazole N1/N2 positions .
- Selectivity Screening : Test against panels of related targets (e.g., sigma-1 vs. sigma-2, BACE1 vs. BACE2) . Example: Adding a methyl group to the pyrazine ring improved sigma-2 selectivity by 10-fold in Abbott Laboratories’ analogues .
Q. How to evaluate antitumor mechanisms of this compound in resistant cancer models?
Methodological Answer:
- Transcriptomic Profiling : RNA-seq identifies dysregulated pathways (e.g., apoptosis, DNA repair) in treated vs. resistant cells .
- CRISPR Knockout Screens : Pinpoint genetic vulnerabilities (e.g., BRCA1 loss) that enhance compound efficacy .
- Combination Studies : Test synergy with PARP inhibitors or immune checkpoint blockers in xenograft models . Example: shows bromophenyl derivatives induce DNA damage in colorectal cancer cells via topoisomerase inhibition.
Q. What experimental designs validate bifunctional derivatives (e.g., PROTACs) of this compound?
Methodological Answer:
- PROTAC Design : Conjugate the triazolopyrazine core to E3 ligase ligands (e.g., thalidomide) to degrade targets like BACE1 .
- Ternary Complex Assays : Use NanoBRET or AlphaScreen to confirm target-PROTAC-E3 ligase complex formation .
- Western Blotting : Measure target protein degradation in time- and dose-dependent studies . Example: Chandrasekaran’s group linked triazolopyrazines to VHL ligands, achieving >80% BACE1 degradation in neuronal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
